
1-(3-Bromobenzoyl)-1,4-diazepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-(3-Bromobenzoyl)-1,4-diazepane” can be achieved by reacting 3-bromobenzoyl chloride with piperidine in the presence of a base . The reaction proceeds through an acylation reaction of the piperidine nitrogen with the benzoyl chloride .Molecular Structure Analysis
The molecular structure of “1-(3-Bromobenzoyl)-1,4-diazepane” consists of a benzene ring, a piperidine ring, and a bromine atom attached to the benzene ring at the meta position. The benzoyl group consists of a phenyl ring attached to a carbonyl functional group.Chemical Reactions Analysis
The chemical properties of “1-(3-Bromobenzoyl)-1,4-diazepane” include its reactivity towards nucleophiles due to the electron-withdrawing effect of the bromine atom .Physical And Chemical Properties Analysis
“1-(3-Bromobenzoyl)-1,4-diazepane” is a white crystalline solid with a molecular weight of 268.15 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone.Aplicaciones Científicas De Investigación
Safety and Hazards
The safety data sheet for 3-Bromobenzoyl chloride, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
Bromobenzoyl compounds are known to interact with their targets through various mechanisms, such as inhibition or activation . The bromine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target molecule, influencing its activity.
Biochemical Pathways
Bromobenzoyl compounds have been associated with various biochemical pathways, including those involved in cell cycle progression and dna synthesis
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties . The bromine atom in the compound could potentially affect its lipophilicity, which in turn could influence its absorption and distribution. The metabolism and excretion of the compound would depend on its chemical structure and the metabolic pathways present in the organism.
Result of Action
Bromobenzoyl compounds have been associated with various cellular effects, such as changes in cell cycle progression and dna synthesis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromobenzoyl)-1,4-diazepane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by the physiological and pathological state of the organism.
Propiedades
IUPAC Name |
(3-bromophenyl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAJTZFWWPBFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzoyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



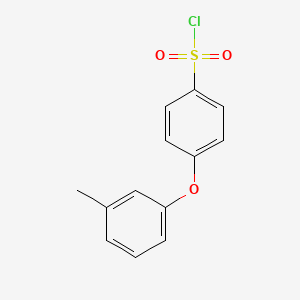
![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
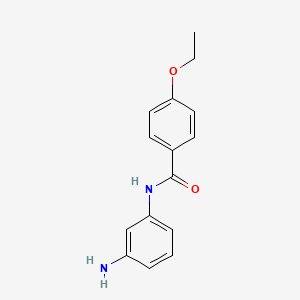
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)

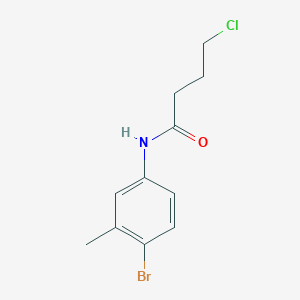
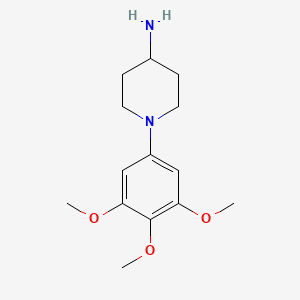
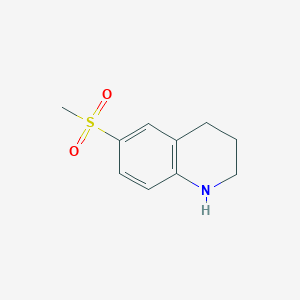

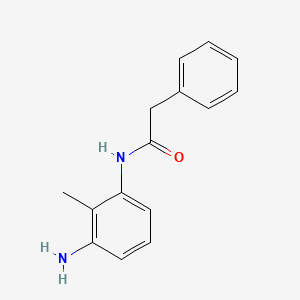
![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)

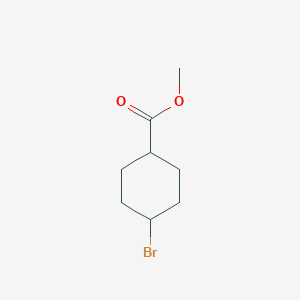
![2-Methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072149.png)